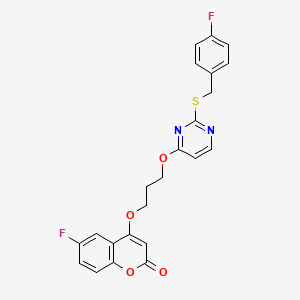
SARS-CoV-2-IN-53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-53 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in inhibiting the replication of the virus, making it a candidate for further research and development in the fight against COVID-19.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research and development protocols of different laboratories.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with altered chemical properties.
Applications De Recherche Scientifique
SARS-CoV-2-IN-53 has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the chemical properties and reactivity of potential antiviral agents.
Biology: Researchers can use this compound to investigate the biological mechanisms of viral inhibition and host-virus interactions.
Medicine: The compound holds potential as a therapeutic agent for treating COVID-19, pending further research and clinical trials.
Industry: this compound can be used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
Mécanisme D'action
SARS-CoV-2-IN-53 exerts its effects by inhibiting the replication of SARS-CoV-2. The compound targets specific viral proteins and enzymes that are essential for the virus’s replication cycle. By binding to these molecular targets, this compound disrupts the viral replication process, thereby reducing the viral load in infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-53 is unique in its specific mechanism of action and molecular targets. Unlike other antiviral compounds, this compound may offer a different mode of inhibition, making it a valuable addition to the arsenal of antiviral agents against COVID-19.
Propriétés
Formule moléculaire |
C23H18F2N2O4S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
6-fluoro-4-[3-[2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]oxypropoxy]chromen-2-one |
InChI |
InChI=1S/C23H18F2N2O4S/c24-16-4-2-15(3-5-16)14-32-23-26-9-8-21(27-23)30-11-1-10-29-20-13-22(28)31-19-7-6-17(25)12-18(19)20/h2-9,12-13H,1,10-11,14H2 |
Clé InChI |
JKKULFTYKUEDPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=CC(=N2)OCCCOC3=CC(=O)OC4=C3C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


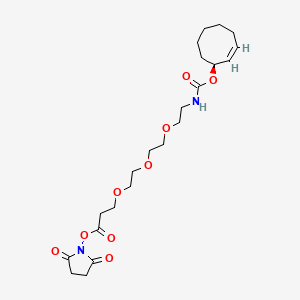

![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)

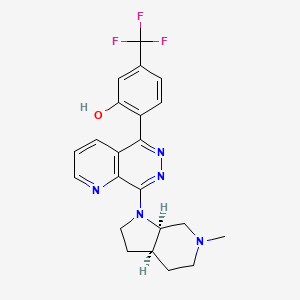

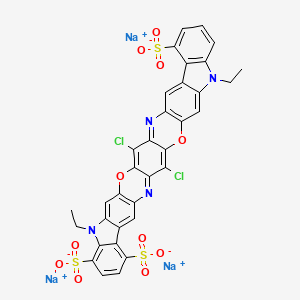
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
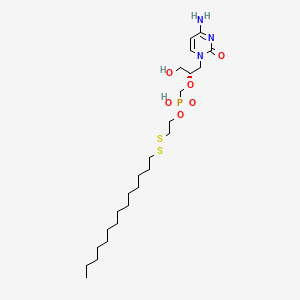
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
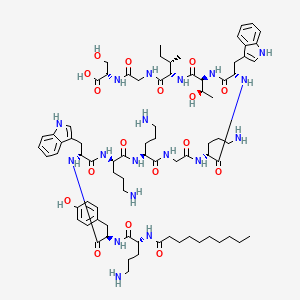
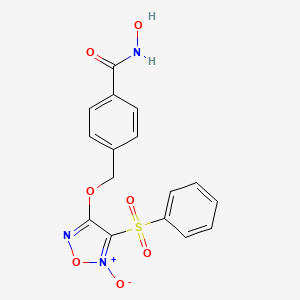
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

